molecular formula C12H15BrN2O3 B2989782 [2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 878908-86-2

[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No. B2989782
CAS RN: 878908-86-2
M. Wt: 315.167
InChI Key: LAHBXCUBENRNFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves bromination reactions . For instance, the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .


Molecular Structure Analysis

While specific structural analysis for “[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is not available, a related compound, 2-amino 5-bromopyridinium L-tartrate, has been studied. Single crystal X-ray diffraction analysis reveals that it crystallized in an orthorhombic system with a noncentrosymmetric space group .


Chemical Reactions Analysis

The bromination reaction of MPE, a similar compound, is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, including substitutions and coupling reactions, which are fundamental in constructing complex organic molecules. For instance, it can undergo Suzuki coupling, a pivotal reaction used to create biaryl compounds .

Pharmaceutical Research

In pharmaceutical research, this compound’s bromopyridine moiety is particularly valuable. Bromopyridines are known to be key fragments in the synthesis of numerous drugs, especially those that target neurological disorders and cancers. The butylamino group could potentially be leveraged to increase lipophilicity, enhancing drug absorption .

Material Science

The bromopyridine component is also significant in material science. It can be used to synthesize novel materials with potential applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. The electron-withdrawing nature of the bromine atom can be exploited to tune the electronic properties of these materials .

Catalysis

Catalysts containing pyridine rings are common in various chemical processes. The compound could be used to develop new catalysts or ligands for catalytic systems, potentially improving efficiency and selectivity in reactions like hydrogenation and carbon-carbon bond formation .

Fluorescent Probes

The structure of “[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” suggests potential use in the development of fluorescent probes. These probes are crucial in bioimaging and diagnostics, providing insights into biological processes at the molecular level .

Agrochemical Development

Lastly, bromopyridines are often components of agrochemicals. This compound could be investigated for its efficacy in plant protection products, possibly leading to the development of new herbicides or insecticides that are more environmentally friendly and target-specific .

Safety And Hazards

The safety data sheet for a related compound, 2-Amino-5-bromopyridine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-(butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-2-3-4-15-11(16)8-18-12(17)9-5-10(13)7-14-6-9/h5-7H,2-4,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHBXCUBENRNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

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